molecular formula C10H15N3O4 B14733331 pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate CAS No. 6275-98-5

pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate

Cat. No.: B14733331
CAS No.: 6275-98-5
M. Wt: 241.24 g/mol
InChI Key: RRGHXCYVWFZANK-UHFFFAOYSA-N
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Description

Pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate is a chemical compound with the molecular formula C10H15N3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to purine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of ammonium acetate (NH4OAc) to facilitate the cyclization process, resulting in the formation of pyrimidine derivatives with various substituents . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Properties

CAS No.

6275-98-5

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate

InChI

InChI=1S/C10H15N3O4/c1-2-3-4-5-17-10(16)12-7-6-11-9(15)13-8(7)14/h6H,2-5H2,1H3,(H,12,16)(H2,11,13,14,15)

InChI Key

RRGHXCYVWFZANK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=CNC(=O)NC1=O

Origin of Product

United States

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